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Compound of Interest

Compound Name: 3-amino-1-phenyl-1H-pyrazol-5-ol

Cat. No.: B181071 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-amino-1-phenyl-1H-pyrazol-5-
ol, a versatile heterocyclic compound of significant interest in medicinal chemistry and organic

synthesis. This document details its chemical properties, commercial availability, key

experimental protocols, and its role as a scaffold in drug discovery, particularly as a privileged

structure for kinase inhibitors.

Chemical Identity and Tautomerism
3-Amino-1-phenyl-1H-pyrazol-5-ol is a pyrazole derivative that exists in tautomeric

equilibrium with its more stable keto form, 3-amino-1-phenyl-4,5-dihydro-1H-pyrazol-5-one

(also known as 3-amino-1-phenyl-2-pyrazolin-5-one). Due to this equilibrium, the compound is

most commonly identified in commercial and chemical databases by the CAS number of its

keto tautomer.

IUPAC Name (enol form): 3-amino-1-phenyl-1H-pyrazol-5-ol

IUPAC Name (keto form): 5-amino-2-phenyl-4H-pyrazol-3-one[1]

Common Name: 1-Phenyl-3-amino-5-pyrazolone

CAS Number: 4149-06-8 (for the keto tautomer, 3-amino-1-phenyl-4,5-dihydro-1H-pyrazol-5-

one)[1]
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Molecular Formula: C₉H₉N₃O[1]

Molecular Weight: 175.19 g/mol [1]

The tautomeric relationship is a critical aspect of this molecule's chemistry and influences its

reactivity and application in synthesis.

Caption: Tautomeric equilibrium between the enol and keto forms.

Commercial Suppliers and Quantitative Data
This compound is available from several commercial chemical suppliers, typically under the

name "3-Amino-1-phenyl-2-pyrazolin-5-one" and CAS number 4149-06-8. The following table

summarizes key quantitative data from various suppliers to facilitate comparison.
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Supplier
Product
Name

CAS No. Purity
Melting
Point (°C)

Appearance

Chem-Impex

3-Amino-1-

phenyl-2-

pyrazolin-5-

one

4149-06-8
≥ 98%

(HPLC)[2][3]
206[2][3]

White to

brown to dark

purple

crystalline

powder[2][3]

TCI

Chemicals

3-Amino-1-

phenyl-2-

pyrazolin-5-

one

4149-06-8

>97.0%

(HPLC/Titrati

on)[4]

206[4]

White to

Brown to

Dark purple

powder to

crystal[4]

Thermo

Scientific

3-Amino-1-

phenyl-2-

pyrazolin-5-

one

4149-06-8
≥96.0% (GC)

[5]
Not Specified

Cream to

brown

powder[5]

Santa Cruz

Biotechnolog

y

3-Amino-1-

phenyl-2-

pyrazolin-5-

one

4149-06-8 ≥97%[6] Not Specified Not Specified

ECHEMI

3-Amino-1-

phenyl-2-

pyrazolin-5-

one

4149-06-8 Not Specified 218-219[7]

Yellowish-

brown

crystalline

powder[7]

BioCrick

3-Amino-1-

phenyl-2-

pyrazolin-5-

one

4149-06-8

High-purity

(NMR

confirmed)[8]

Not Specified Not Specified

Solubility: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[8]
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3-Amino-1-phenyl-1H-pyrazol-5-ol is a valuable building block in organic synthesis. Its

bifunctional nature (amine and active methylene group in the keto form) allows for the

construction of a variety of more complex heterocyclic systems.

Synthesis of 1-Phenyl-3-amino-5-pyrazolone
A well-established procedure for the synthesis of the title compound is available from Organic

Syntheses. The protocol involves the condensation of ethyl cyanoacetate and phenylhydrazine

in the presence of a strong base.

Experimental Protocol:

Reactants: Ethyl cyanoacetate, Phenylhydrazine, Sodium ethoxide (prepared in situ from

sodium and absolute ethanol).

Procedure:

Prepare sodium ethoxide solution by reacting sodium metal with absolute ethanol in a

three-necked flask equipped with a stirrer and reflux condenser.

To the hot solution, add ethyl cyanoacetate followed by phenylhydrazine.

Heat the mixture in an oil bath at 120°C for 16 hours with stirring.

Remove most of the ethanol under reduced pressure.

Dissolve the residue in water, warm to ~50°C, and then cool to room temperature.

Extract the aqueous solution with ether to remove impurities.

Acidify the aqueous phase with glacial acetic acid and cool in an ice bath.

Collect the precipitated crude product by filtration.

Purify the product by washing with 95% ethanol, followed by boiling in and recrystallizing

from ethanol.
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Caption: Workflow for the synthesis of 1-Phenyl-3-amino-5-pyrazolone.

Applications in Synthesis
The compound serves as a precursor for various heterocyclic structures with potential

biological activities. Its reactivity makes it a key component in multicomponent reactions.

Synthesis of Spiro Compounds: It can undergo efficient, green reactions with isatins and β-

diketones in an aqueous medium to produce novel spirocompounds with high yields.[8]

Synthesis of Fused Heterocycles: It is used in reactions to create fused heterocyclic systems

such as pyrazolo[1,5-a]pyrimidines and other fused pyrazoles, which are scaffolds of interest

in drug discovery.
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Synthetic Transformations
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Caption: Synthetic utility of 3-amino-1-phenyl-1H-pyrazol-5-ol.

Role in Drug Discovery and Signaling Pathways
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry,

appearing in numerous approved drugs.[2] Its metabolic stability and ability to act as a

bioisostere for other aromatic rings make it a desirable core structure for drug candidates.[7]

Pyrazole derivatives have demonstrated a wide range of biological activities, including

anticancer, anti-inflammatory, and antimicrobial effects.[3]

A primary area of interest for pyrazole-based compounds is the development of kinase

inhibitors.[9] Kinases are crucial enzymes that regulate a vast number of cellular processes by

phosphorylating target proteins. Dysregulation of kinase activity is a hallmark of many

diseases, particularly cancer.

While 3-amino-1-phenyl-1H-pyrazol-5-ol has not been directly implicated as an inhibitor of a

specific signaling pathway in the available literature, its structural motifs are present in potent

kinase inhibitors. These inhibitors often function by competing with ATP for the binding site on

the kinase, thereby blocking the downstream signaling cascade.
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For example, the pyrazole derivative Encorafenib is a BRAF inhibitor that targets the MAPK

signaling pathway, which is frequently overactive in melanoma.[2] Similarly, Baricitinib, another

pyrazole-containing drug, inhibits Janus kinases (JAKs), which are key components of the JAK-

STAT signaling pathway involved in inflammation and immunity.[2][7]

The diagram below illustrates a generalized model of how a pyrazole-based kinase inhibitor

can interrupt a signaling pathway, such as the MAPK pathway, which is critical for cell

proliferation and survival.
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Caption: Inhibition of the MAPK signaling pathway by a pyrazole-based kinase inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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